- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Cas no 97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose)

97614-43-2 structure
商品名:2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- FLuorosugar
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
- a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
- α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
- 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
- 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
- AC-4271
- I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- CS-W009129
- [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- DTXSID601195315
- W-204163
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
- 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- AU-004/43508497
- AKOS015919919
- 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
- (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
- STL555214
- AKOS005258511
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
- (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
- SCHEMBL1962648
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
- AS-15478
- A-D-arabinofuranose 1,3,5-Tribenzoate
- MFCD00083339
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
- A-D- arabinofuranose
- BBL101418
-
- MDL: MFCD00083339
- インチ: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
- InChIKey: JOAHVPNLVYCSAN-UXGLMHHASA-N
- ほほえんだ: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 464.127131g/mol
- ひょうめんでんか: 0
- XLogP3: 5.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 回転可能化学結合数: 10
- どういたいしつりょう: 464.127131g/mol
- 単一同位体質量: 464.127131g/mol
- 水素結合トポロジー分子極性表面積: 88.1Ų
- 重原子数: 34
- 複雑さ: 695
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.35
- ゆうかいてん: 83.0 to 87.0 deg-C
- ふってん: 584.1°C at 760 mmHg
- フラッシュポイント: 295.7 °C
- 屈折率: 1.607
- ようかいど: Soluble in chloroform or dichloromethane
- PSA: 88.13000
- LogP: 3.98900
- ひせんこうど: +74 ± 2° (C=1 in CH2Cl2)
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: 24/25
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1111738-100g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 100g |
$450 | 2023-09-03 | |
eNovation Chemicals LLC | Y1111738-10kg |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 10kg |
$13500 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 5g |
¥138.60 | 2022-01-13 | |
Apollo Scientific | PC49254-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98+% | 5g |
£17.00 | 2025-03-22 | |
eNovation Chemicals LLC | D481125-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 5g |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | D696048-100g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 100g |
$135 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-25g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 25g |
¥799.00 | 2022-01-13 | |
Ambeed | A134316-5g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 5g |
$12.0 | 2025-02-20 | |
Alichem | A019094834-25g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 25g |
$270.48 | 2023-08-31 | |
eNovation Chemicals LLC | D547130-5g |
2-deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 97% | 5g |
$120 | 2024-05-24 |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; rt; 12 h, rt → 40 °C; 12 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
リファレンス
- Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liverProceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),,
合成方法 3
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
リファレンス
- Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanineTetrahedron Letters, 2014, 55(22), 3358-3360,
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt; 3 h, 60 °C; 1.5 h, 70 °C
リファレンス
- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
合成方法 5
はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Toluene
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives, European Patent Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydrofluoric acid Solvents: Ethyl acetate , Water ; 3 h, 80 °C
1.2 Reagents: Triethylamine ; 3 h, heated
1.2 Reagents: Triethylamine ; 3 h, heated
リファレンス
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
合成方法 7
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
リファレンス
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-MethylguanineJournal of the American Chemical Society, 2008, 130(35), 11570-11571,
合成方法 8
はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
リファレンス
- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine , Triethylamine trihydrofluoride Solvents: Acetonitrile ; 36 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 18 h, 40 - 42 °C
リファレンス
- Method for synthesizing nucleoside analog clofarabine, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ; cooled; rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 3 h, rt → 60 °C; 1.5 h, 70 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Potassium fluoride Solvents: Chloroform , Water ; 4 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
リファレンス
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
合成方法 14
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane
リファレンス
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
合成方法 15
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate
リファレンス
- Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glyconTetrahedron Letters, 1996, 37(1), 17-20,
合成方法 16
はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
リファレンス
- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite DerivativeNucleosides, 2003, 22(5-8), 1343-1346,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane
リファレンス
- Preparation of fluoro-sugars and other fluoro compounds, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Pyridine , Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
リファレンス
- Direct and convenient conversion of alcohols to fluoridesOrganic Letters, 2004, 6(9), 1465-1468,
合成方法 19
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 60 °C; 60 °C → 70 °C
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
リファレンス
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrofluoric acid , Potassium bifluoride Solvents: (±)-Propylene glycol , Water ; rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled
1.2 Reagents: Water ; 1 h, cooled
1.2 Reagents: Water ; 1 h, cooled
リファレンス
- Method for preparing clofarabine with high yield, China, , ,
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Raw materials
- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
- α-D-Arabinofuranose, 1,3,5-tribenzoate
- α-D-Ribofuranose, 1,3,5-tribenzoate 2-fluorosulfate (9CI)
- 1,2,3,5-Tetra-O-benzoyl-β-L-arabinofuranose
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Preparation Products
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 関連文献
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose) 関連製品
- 15397-16-7(Cmc-methyl-alpha-D-ribofuranosetetrabenzoate)
- 4613-71-2(1,2-Di-O-Acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose)
- 6974-32-9(1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose)
- 12738-64-6(sucrose benzoate)
- 2217-32-5(Tetrahydrofurfuryl benzoate)
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 3080-30-6(1-acetyl-23,5-tri-O-benzoyl-Beta-L-ribose)
- 15397-15-6((2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate)
- 1173824-58-2(((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate)
- 84065-98-5(Methyl 4-Deoxy-4-fluoro-α-D-glucose Tribenzoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:97614-43-2)[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

清らかである:99%
はかる:500g
価格 ($):571.0